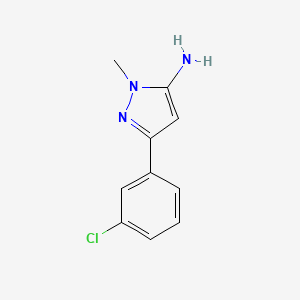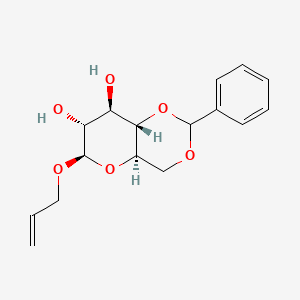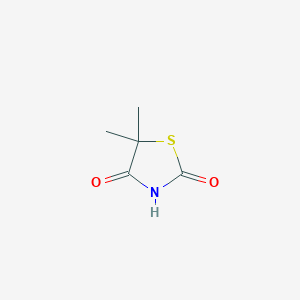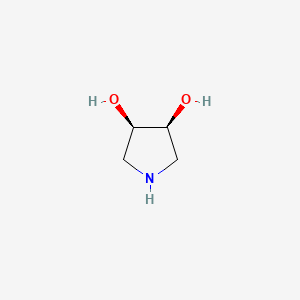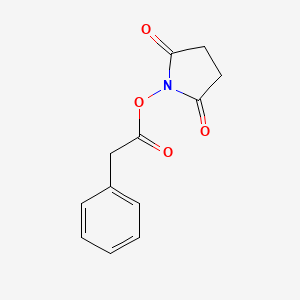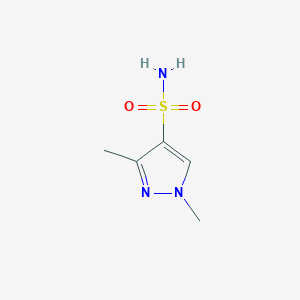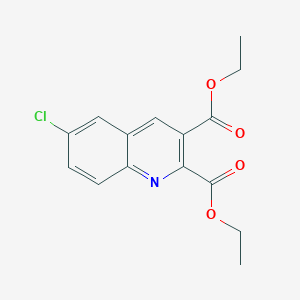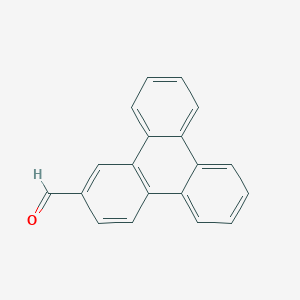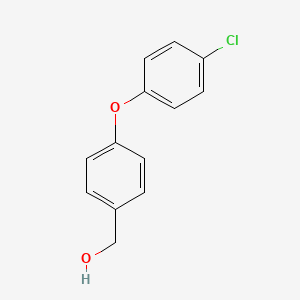
2-(Dimethoxymethyl)-1,8-naphthyridine
説明
2-(Dimethoxymethyl)-1,8-naphthyridine, also known as DMN, is a heterocyclic aromatic compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and drug development. DMN is a highly versatile compound that has been used in a variety of applications due to its unique structure and properties.
科学的研究の応用
Applications in Dimetal Chemistry
2-(Dimethoxymethyl)-1,8-naphthyridine, as part of the functionalized 1,8-naphthyridine (NP) ligands, has shown promising applications in dimetal chemistry. The pliant nature and simpler synthetic routes of NP ligands have steered research towards their use in this field. This includes studies on ligand disposition around the quadruply bonded Mo2 core, modulation of metal–metal distances, cyclometalation, C–C bond formation at axial sites of diruthenium(I) cores, building metallosupramolecular architectures, and the formation of novel unsupported iridium(II) dimers aided by redox-active NP-R ligands (Bera, Sadhukhan, & Majumdar, 2009).
Fluoride Ion Sensing
Research has demonstrated the application of 2-(Dimethoxymethyl)-1,8-naphthyridine derivatives in anion recognition, specifically for fluoride ions. Derivatives such as 2-amino-5,7-dimethyl-1,8-naphthyridine, when treated with fluoride ions, show spectroscopic and colorimetric changes, indicating their potential as sensors for fluoride ion detection (Chahal, Dar, & Sankar, 2018).
Binding to DNA Mismatches
Dimeric forms of 2-amino-1,8-naphthyridine, closely related to 2-(Dimethoxymethyl)-1,8-naphthyridine, have been found to selectively bind to guanine-guanine mismatches in DNA. This binding is characterized by high affinity and the ability to stabilize these mismatches, indicating potential applications in genetic research and therapy (Nakatani, Sando, Kumasawa, Kikuchi, & Saito, 2001).
Supramolecular Architectures
Studies focusing on the hydrogen bonding of 2-(Dimethoxymethyl)-1,8-naphthyridine derivatives with acidic compounds have enhanced understanding in the field of supramolecular chemistry. These compounds have shown significant roles in forming multicomponent crystals and organic salts, contributing to the development of novel materials and drug delivery systems (Jin et al., 2010).
Biological Activities
The broader class of 1,8-naphthyridine compounds, which includes 2-(Dimethoxymethyl)-1,8-naphthyridine, has exhibited a range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, these derivatives have shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, along with applications in anti-osteoporotic, anti-allergic, antimalarial, and other therapeutic areas (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Organic Acid-Base Salts Formation
The ability of 2-(Dimethoxymethyl)-1,8-naphthyridine to form organic salts through classical hydrogen bonds and other noncovalent interactions has been explored in supramolecular chemistry. These salts are formed by the interaction of 2-(Dimethoxymethyl)-1,8-naphthyridine with various acidic compounds, exhibiting diverse molecular architectures and potential applications in the design of new materials and drug delivery systems (Dong et al., 2017).
Synthesis and Molecular Docking
Novel 2,7-dimethyl-1,8-naphthyridine derivatives, a category encompassing 2-(Dimethoxymethyl)-1,8-naphthyridine, have been synthesized and evaluated for their cytotoxic activity against HepG2 cell lines, demonstrating potential in cancer research. Molecular docking studies of these compounds have furthered understanding of their interaction with biological targets (Eweas, Khalifa, Ismail, Al-Omar, & Soliman, 2013).
Photo- and Electrochemical Properties
2-(Dimethoxymethyl)-1,8-naphthyridine derivatives have shown unique photo- and electrochemical properties, making them candidates for use in optical and electronic applications. Studies have revealed specific fluorescent emission and oxidation potentials, indicating their potential in the development of new photonic and electronic materials (Chiba, Doi, & Inouye, 2009).
特性
IUPAC Name |
2-(dimethoxymethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSHWQZULQIOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(C=CC=N2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590321 | |
| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-1,8-naphthyridine | |
CAS RN |
204452-90-4 | |
| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


